molecular formula C14H10N4 B13872665 3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile

Katalognummer: B13872665
Molekulargewicht: 234.26 g/mol
InChI-Schlüssel: BPCKZKZKYZAICE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile is a heterocyclic aromatic compound that features a benzimidazole core fused with a pyridine ring. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a substituted benzaldehyde in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, followed by the addition of a nitrile source to introduce the carbonitrile group .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzimidazole core with a pyridine ring and a carbonitrile group allows for versatile chemical modifications and a broad range of applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C14H10N4

Molekulargewicht

234.26 g/mol

IUPAC-Name

3-methyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C14H10N4/c1-18-13-7-10(8-15)4-5-12(13)17-14(18)11-3-2-6-16-9-11/h2-7,9H,1H3

InChI-Schlüssel

BPCKZKZKYZAICE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)C#N)N=C1C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.